molecular formula C22H18FNO3 B608903 1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone CAS No. 2134571-29-0

1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone

Cat. No. B608903
M. Wt: 363.39
InChI Key: SDHXQALTNKXTMI-UHFFFAOYSA-N
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Description

MDK1290, also known as Grp94-selective Inhibitor, is a purine-based inhibitor of Grp94. Specifically, it is a Grp94-selective resorcinol-based inhibitor isolated through probing of the exclusive binding region of S2 subpocket in Grp94. MDK1290 has CAS#2134571-29-0, which is first reported on ACS Medicinal Chemistry Letters (2017), 8(10), 1013-1018.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : The synthesis of compounds involving 1,3-dihydroisoindol-2-yl structures often involves multi-step substitution reactions. Advanced techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction are used for structure confirmation. These methods ensure the accuracy of molecular structures and are crucial for further applications in various scientific fields (P. Huang et al., 2021).

  • Density Functional Theory (DFT) in Structural Analysis : DFT calculations play a significant role in understanding the molecular structures of these compounds. Conformational analyses using DFT help in comparing and validating the structures obtained through experimental methods like single-crystal X-ray diffraction. This combination of computational and experimental techniques is vital for the detailed study of chemical compounds (P.-Y. Huang et al., 2021).

Biological and Pharmaceutical Applications

  • Potential in Antitumor Activity : Some derivatives of 1,3-dihydroisoindol compounds have shown distinct inhibition of cancer cell proliferation. This suggests their potential as antitumor agents, opening avenues for further research in cancer therapy (Zhi-hua Tang & W. Fu, 2018).

  • Antimicrobial Activity : Certain derivatives, such as (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, synthesized from 1,3-dihydroisoindol compounds, have demonstrated significant antibacterial activity. This highlights their potential as antimicrobial agents, which could be further explored for medical applications (A. Nagaraj et al., 2018).

Material Science Applications

  • Fluorescent Labeling and Biomedical Analysis : Compounds like 6-Methoxy-4-quinolone, derived from similar structures, exhibit strong fluorescence and stability, making them useful for biomedical analysis. Their characteristics like large Stokes' shift and pH-independent fluorescence are advantageous for various analytical applications (Junzo Hirano et al., 2004).

  • Crystallography and Molecular Interaction Studies : The study of crystal structures of such compounds provides insights into molecular interactions and stability, which is essential in the field of material science. Understanding these interactions can lead to the development of new materials with specific properties (S. Nagaraju et al., 2018).

properties

CAS RN

2134571-29-0

Product Name

1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone

Molecular Formula

C22H18FNO3

Molecular Weight

363.39

IUPAC Name

(5-(4-fluorobenzyl)-2,4-dihydroxyphenyl)(isoindolin-2-yl)methanone

InChI

InChI=1S/C22H18FNO3/c23-18-7-5-14(6-8-18)9-17-10-19(21(26)11-20(17)25)22(27)24-12-15-3-1-2-4-16(15)13-24/h1-8,10-11,25-26H,9,12-13H2

InChI Key

SDHXQALTNKXTMI-UHFFFAOYSA-N

SMILES

FC1=CC=C(CC2=C(O)C=C(O)C(C(N3CC(C=CC=C4)=C4C3)=O)=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone
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1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone
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1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone
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1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone
Reactant of Route 5
1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone
Reactant of Route 6
1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone

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